molecular formula C15H17NO3S B2992937 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide CAS No. 1797027-94-1

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide

Cat. No.: B2992937
CAS No.: 1797027-94-1
M. Wt: 291.37
InChI Key: WJYCRJUEOAMKQI-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse biological and pharmacological activities .

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide has several scientific research applications:

Future Directions

Thiophene and its derivatives have shown a wide range of therapeutic properties, making them a topic of interest for medicinal chemists . Future research could involve synthesizing and investigating new thiophene derivatives, including “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-3-carboxamide”, for potential pharmacological activity.

Preparation Methods

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide, which can then be further modified to obtain the desired compound.

Chemical Reactions Analysis

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-13-5-3-4-11(8-13)14(19-2)9-16-15(17)12-6-7-20-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYCRJUEOAMKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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